molecular formula C9H13F2NO2 B2695863 1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2308314-24-9

1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2695863
CAS No.: 2308314-24-9
M. Wt: 205.205
InChI Key: FZPXQJDKRSUPES-UHFFFAOYSA-N
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Description

1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one is a chemical compound characterized by the presence of a morpholine ring substituted with a difluoroethyl group and a prop-2-en-1-one moiety

Properties

IUPAC Name

1-[3-(2,2-difluoroethyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2/c1-2-9(13)12-3-4-14-6-7(12)5-8(10)11/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPXQJDKRSUPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC1CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of morpholine derivatives with difluoroethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction. Industrial production methods may involve scaling up these reactions in batch or continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles such as thiols or amines replace the fluorine atoms.

    Addition: The prop-2-en-1-one moiety can undergo addition reactions with various nucleophiles, forming adducts that can be further functionalized.

Scientific Research Applications

1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the morpholine ring provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one include:

    1-[3-(2,2-Dichloroethyl)morpholin-4-yl]prop-2-en-1-one: This compound has similar structural features but with chlorine atoms instead of fluorine, affecting its reactivity and biological activity.

    1-[3-(2,2-Difluoropropyl)morpholin-4-yl]prop-2-en-1-one: The presence of a propyl group instead of an ethyl group can influence the compound’s physical and chemical properties.

    1-[3-(2,2-Difluoroethyl)piperidin-4-yl]prop-2-en-1-one: Substitution of the morpholine ring with a piperidine ring alters the compound’s steric and electronic characteristics.

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